molecular formula C6H13ClO2 B3383501 2-Propanol, 1-chloro-3-(1-methylethoxy)- CAS No. 4288-84-0

2-Propanol, 1-chloro-3-(1-methylethoxy)-

Cat. No.: B3383501
CAS No.: 4288-84-0
M. Wt: 152.62 g/mol
InChI Key: GQPJSBQMFFGZAU-UHFFFAOYSA-N
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Description

“2-Propanol, 1-chloro-3-(1-methylethoxy)-” is a clear faintly yellow oily liquid . It is used in the synthesis of O-Methylganciclovir, an analogue of Ganciclovir, and displays excellent antiviral activity when tested in vivo against herpes simplex virus type 1 infection in mice .


Molecular Structure Analysis

The molecular formula of “2-Propanol, 1-chloro-3-(1-methylethoxy)-” is C6H13ClO2 . Its molecular weight is 152.619 . The IUPAC Standard InChI is InChI=1S/C6H13ClO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3 .


Physical and Chemical Properties Analysis

“2-Propanol, 1-chloro-3-(1-methylethoxy)-” is a clear faintly yellow oily liquid . Its molecular weight is 152.619 . The density and boiling point are not provided in the search results.

Scientific Research Applications

Thermochemical Properties and Molecular Structures

A study conducted by Sun and Bozzelli (2002) explored the structures, internal rotational barriers, and thermochemical properties of compounds including 1-chloro-1-methylethoxy, closely related to 2-Propanol, 1-chloro-3-(1-methylethoxy)-. This research utilized ab initio and density functional calculations to determine molecular structures and vibration frequencies, offering insights into the thermochemical behaviors of these compounds (Sun & Bozzelli, 2002).

Surface Chemistry and Interaction with Metals

Zhao, Deng, and Zaera (2010) investigated the thermal chemistry of 1-chloro-2-methyl-2-propanol on a Ni(100) single-crystal surface, revealing the formation of oxametallacycle intermediates. This study provides valuable information on the interaction of related compounds with metal surfaces, which is crucial for understanding catalysis and surface reactions (Zhao, Deng, & Zaera, 2010).

Degradation by Bacterial Action

Kasai et al. (1990) discovered a Pseudomonas strain capable of assimilating 2,3-dichloro-1-propanol, a compound structurally similar to 2-Propanol, 1-chloro-3-(1-methylethoxy)-. This bacterium converted the compound into less harmful substances, showing potential for bioremediation applications (Kasai et al., 1990).

Kinetic Resolution in Pharmaceutical Synthesis

The research by Kapoor et al. (2003) on the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, a structural analog of 2-Propanol, 1-chloro-3-(1-methylethoxy)-, highlights its significance in synthesizing beta-adrenergic blocking agents. This study underscores the importance of such compounds in the pharmaceutical industry (Kapoor et al., 2003).

Solvent Effect on Chemical Reactions

Inoue et al. (1976) examined the impact of various solvents on the ring-opening reaction of epoxide with aluminum chloride, yielding products like 3-chloro-2-butanol. The study reveals the significant influence of solvents on the stereo and regioselectivity of chemical reactions, which is relevant to understanding the behavior of 2-Propanol, 1-ch-chloro-3-(1-methylethoxy)- in different solvent environments (Inoue et al., 1976).

Enzymatic Processes in Pharmaceutical Applications

Choi et al. (2010) conducted a study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, which shares structural similarities with 2-Propanol, 1-chloro-3-(1-methylethoxy)-. This research highlights the role of microbial reductases in producing chiral alcohols, demonstrating the potential of enzymes in pharmaceutical synthesis (Choi et al., 2010).

Catalysis in Polymerization Processes

A study by Roselin, Selvin, and Bououdina (2012) explored the use of nanocrystalline ZSM-5 as a catalyst for the regioselective acetolysis of epichlorohydrin, producing 1-acetoxy-3-chloro-2-propanol. This research offers insights into the catalytic applications of materials in polymer synthesis, relevant for compounds like 2-Propanol, 1-chloro-3-(1-methylethoxy)- (Roselin, Selvin, & Bououdina, 2012).

Anticorrosion and Antimicrobial Properties in Lubricating Oils

Mirzoeva et al. (2009) investigated the synthesis of 1-heptylthio-3-(2′-chlorophenoxy)-2-propanol derivatives and their application as anticorrosion and antimicrobial additives in lubricating oils. This study suggests potential industrial applications for structurally related compounds like 2-Propanol, 1-chloro-3-(1-methylethoxy)- (Mirzoeva et al., 2009).

Conformational Analysis in Pharmaceutical and Agrochemical Products

Gonçalves et al. (2013) performed a conformational analysis of 1-chloro-2-propanol, related to 2-Propanol, 1-chloro-3-(1-methylethoxy)-. Understanding the conformational isomerism of such compounds is essential for their application in pharmaceutical and agrochemical industries (Gonçalves et al., 2013).

Surface Behavior in Water/Alcohol Mixtures

Kataoka and Cremer (2006) used vibrational sum frequency spectroscopy to study the orientation of isopropyl groups in 2-propanol/water mixtures at the liquid/vapor interface. This research is significant for understanding the surface behavior of alcohols like 2-Propanol, 1-chloro-3-(1-methylethoxy)- in various environments (Kataoka & Cremer, 2006).

Safety and Hazards

The safety data sheet for a similar compound, 2-Propanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye damage/eye irritation, and may cause specific target organ toxicity (single exposure). The target organs include the respiratory system and the central nervous system (CNS) .

Properties

IUPAC Name

1-chloro-3-propan-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPJSBQMFFGZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884054
Record name 2-Propanol, 1-chloro-3-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4288-84-0, 63744-53-6
Record name 1-Chloro-3-(1-methylethoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4288-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropoxy-1-chloro-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004288840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-chloro-2-isopropoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-chloro-3-isopropoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48079
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1-chloro-3-isopropoxy-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31425
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Record name 2-Propanol, 1-chloro-3-(1-methylethoxy)-
Source EPA Chemicals under the TSCA
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Record name 2-Propanol, 1-chloro-3-(1-methylethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ISOPROPOXY-1-CHLORO-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259QJ41789
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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